![molecular formula C13H24Cl3N3O B13207436 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of neuropharmacology. It is often used in scientific research to study its effects on various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride typically involves the reaction of 4-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of alpha1-adrenergic receptors, which play a crucial role in the regulation of various physiological processes. By binding to these receptors, the compound can influence signaling pathways and alter cellular responses.
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia and has similar receptor affinity.
Urapidil: An antihypertensive agent with comparable pharmacological properties.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride is unique due to its specific structural features and its ability to selectively modulate alpha1-adrenergic receptors. This makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C13H24Cl3N3O |
|---|---|
分子量 |
344.7 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16;;;/h2-5H,6-11,14H2,1H3;3*1H |
InChIキー |
YMPAYXFKEAEQBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
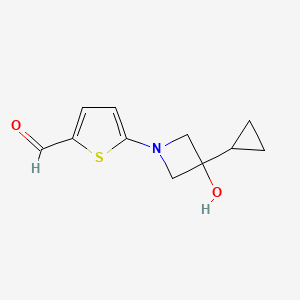
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
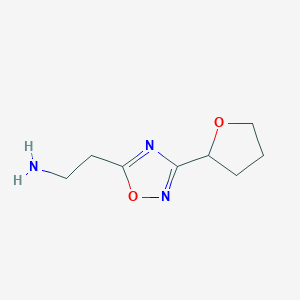


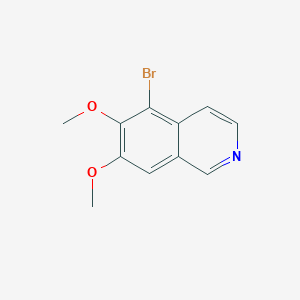
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)

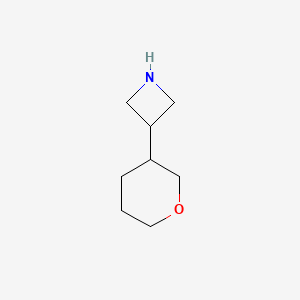

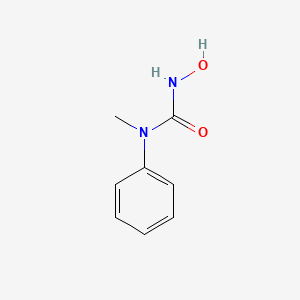
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
